N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide
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Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the imidazole family, which plays a crucial role in drug development due to its diverse chemical and biological properties . Imidazole derivatives have been explored for various pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral effects.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide. While I don’t have specific details on this compound, researchers typically employ multistep reactions involving pyrazole and indazole precursors.
Industrial Production: The industrial-scale synthesis of this compound likely involves optimization for yield, cost, and safety. Unfortunately, specific industrial methods are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity: N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide may undergo various reactions, including:
Oxidation: Oxidative transformations of the pyrazole and indazole moieties.
Reduction: Reduction of specific functional groups.
Substitution: Substitution reactions at different positions.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products: The products formed during these reactions could include derivatives with modified functional groups or altered substituents.
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide finds applications in:
Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.
Chemistry: Explore its reactivity and design novel derivatives.
Biology: Study its effects on cellular pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with related imidazole derivatives. Its uniqueness lies in its specific substituents and functional groups.
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide (CAS Number: 1428011-74-8) is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological properties, focusing on its role as a PAK1 inhibitor and its implications in anti-tumor therapies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315 Da
- LogP : 2.11
- Polar Surface Area : 65 Å
This structure contributes to its biological activity, particularly in relation to kinase inhibition.
This compound functions primarily as a selective inhibitor of p21-activated kinase 1 (PAK1), which is implicated in various cancer progression pathways. Aberrant activation of PAK1 is associated with tumor metastasis and invasion. The compound has demonstrated significant enzyme inhibition with an IC50 value of 9.8 nM against PAK1, indicating strong potency and selectivity compared to other kinases .
Antitumor Effects
Recent studies have highlighted the compound's ability to suppress cancer cell migration and invasion. For instance, it significantly downregulated Snail expression in MDA-MB-231 breast cancer cells without affecting overall tumor growth. This suggests a targeted approach to inhibit metastasis while sparing primary tumor proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the hydrophobic and hydrophilic regions of the molecule are critical for enhancing PAK1 inhibitory activity. Substituting appropriate groups can improve selectivity and efficacy against a broader range of kinases, which is essential for developing effective cancer therapies .
Case Studies
In a study examining various indazole derivatives, this compound was identified as a lead compound due to its favorable pharmacokinetic properties and low risk of off-target effects such as hERG channel toxicity . The compound's selectivity profile was evaluated against a panel of 29 kinases, demonstrating minimal cross-reactivity.
Comparative Analysis of Biological Activity
Compound | IC50 (PAK1) | Selectivity | Effect on Migration | Effect on Tumor Growth |
---|---|---|---|---|
N-[3,5-dimethyl... | 9.8 nM | High | Significant downregulation of Snail | No effect |
Other PAK1 inhibitors | Varies | Moderate | Variable | Variable |
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h5-9H,1-4H3,(H,17,22)(H,18,19) |
InChI Key |
GJFSVSIMGQAXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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